molecular formula C10H13ClO2 B1273779 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride CAS No. 96543-75-8

5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride

Cat. No. B1273779
Key on ui cas rn: 96543-75-8
M. Wt: 200.66 g/mol
InChI Key: QWHLGIQXPRQHQN-UHFFFAOYSA-N
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Patent
US08143293B2

Procedure details

To a solution of 5-tert-butyl-2-methylfuran-3-carbonyl chloride (0.341 g, 1.699 mmol) in THF (2 ml) added lithium hydroxide (0.107 g, 2.55 mmol) in water (1 mL) and the mixture was stirred for 2 h at RT. Solvent was removed in vacuo and the residue was acidified with 2N HCl to afford solid which was filtered and air dried to afford 5-tert-butyl-2-methylfuran-3-carboxylic acid (0.29 g, 94% yield) as a white solid. MS (ESI) m/z: 183.1 (M+H+).
Quantity
0.341 g
Type
reactant
Reaction Step One
Quantity
0.107 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
5-tert-butyl-2-methylfuran-3-carboxylic acid
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:9][C:8]([CH3:10])=[C:7]([C:11](Cl)=[O:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-:14].[Li+]>C1COCC1.O>[C:1]([C:5]1[O:9][C:8]([CH3:10])=[C:7]([C:11]([OH:12])=[O:14])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.341 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(O1)C)C(=O)Cl
Name
Quantity
0.107 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford solid which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
2 h
Name
5-tert-butyl-2-methylfuran-3-carboxylic acid
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(O1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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